molecular formula C23H22FN3O2S B2818490 N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-fluorophenyl)oxalamide CAS No. 898424-74-3

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-fluorophenyl)oxalamide

Cat. No.: B2818490
CAS No.: 898424-74-3
M. Wt: 423.51
InChI Key: WMTDHDAQJALXBO-UHFFFAOYSA-N
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Description

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-fluorophenyl)oxalamide is a useful research compound. Its molecular formula is C23H22FN3O2S and its molecular weight is 423.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • A study presented the synthesis and characterization of new derivatives, highlighting an efficient process for preparing compounds with potential anti-cancer properties. The derivative demonstrated potent cytotoxic activity against various human cancer cell lines, suggesting its efficacy as an anti-cancer agent (Riadi et al., 2021).

Pharmacological Applications

  • Research into the blockade of orexin receptors highlighted the role of similar compounds in sleep modulation. This study explored how pharmacological blockade affects sleep-wake regulation, providing insights into potential therapeutic applications for sleep disorders (Dugovic et al., 2009).
  • Another investigation focused on the design, synthesis, and preclinical evaluation of novel derivatives as potent antitumor agents. This study underscores the importance of structural modifications to enhance the cytotoxic activity against cancer cell lines, paving the way for the development of new anticancer drugs (Chou et al., 2010).

Biological Evaluation and Molecular Docking

  • The synthesis and biological evaluation of quinazolinone-based derivatives were described, demonstrating potent inhibitory activity towards specific tyrosine kinases. This suggests the compound's potential in targeting cancer cells through the inhibition of key signaling pathways (Riadi et al., 2021).

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-N'-(2-fluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O2S/c24-18-8-3-4-9-19(18)26-23(29)22(28)25-14-20(21-10-5-13-30-21)27-12-11-16-6-1-2-7-17(16)15-27/h1-10,13,20H,11-12,14-15H2,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMTDHDAQJALXBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC=CC=C3F)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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